(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonochloridate
Description
“(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl carbonochloridate” (CAS: 14167-50-1; PubChem CID: 15611443) is a reactive chloroformate ester with the molecular formula C₇H₁₁ClO₄ and a molecular weight of 194.61 g/mol . Structurally, it consists of a 2,2-dimethyl-1,3-dioxolane (solketal) moiety linked to a chloroformate group. This compound is widely used as an intermediate in organic synthesis, particularly for introducing the solketal group into target molecules via nucleophilic acyl substitution. Its industrial applications include pharmaceutical synthesis and polymer chemistry, where it serves as a versatile acylating agent .
The solketal backbone (2,2-dimethyl-1,3-dioxolane) imparts steric protection to adjacent functional groups, enhancing stability during synthetic processes. The chloroformate group (–OCOCl) is highly electrophilic, enabling reactions with amines, alcohols, or thiols to form carbamates, carbonates, or thiocarbonates, respectively .
Properties
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonochloridate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4/c1-7(2)11-4-5(12-7)3-10-6(8)9/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNGTCORCFOQSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COC(=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701163688 | |
| Record name | Carbonochloridic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701163688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28863-62-9 | |
| Record name | Carbonochloridic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28863-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonochloridic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701163688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonochloridate typically involves the reaction of (2,2-dimethyl-1,3-dioxolan-4-yl)methanol with phosgene or a phosgene equivalent. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include low temperatures to control the reactivity of phosgene and to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of phosgene gas is carefully controlled, and alternative reagents such as triphosgene may be used to mitigate the hazards associated with phosgene .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl carbonochloridate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The carbonochloridate group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions are typically carried out under mild conditions to prevent decomposition of the dioxolane ring .
Major Products
The major products formed from reactions with this compound include esters, amides, and other derivatives depending on the nucleophile used .
Scientific Research Applications
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl carbonochloridate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonochloridate involves the reactivity of the carbonochloridate group. This group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. The dioxolane ring provides stability to the molecule, allowing it to participate in a range of chemical reactions .
Comparison with Similar Compounds
(a) 2-Phenylpropane-1,3-diyl Dicarbonochloridate (CAS: 109482-29-3)
- Molecular Formula : C₁₁H₁₀Cl₂O₄
- Molecular Weight : 277.10 g/mol
- Key Differences :
- Contains two chloroformate groups and a phenyl substituent, enabling crosslinking reactions in polymer chemistry.
- Higher molecular weight and aromaticity enhance rigidity compared to the aliphatic solketal-derived chloroformate.
- Applications: Used as a bifunctional reagent for synthesizing polycarbonates or polyurethanes .
(b) Other Chloroformates (e.g., Methyl Chloroformate)
- Reactivity Comparison: Methyl chloroformate (ClCO₂CH₃) lacks the sterically hindered dioxolane ring, making it more reactive but less stable under hydrolytic conditions. The solketal group in “this compound” reduces hydrolysis susceptibility, favoring controlled reactions in aqueous-organic biphasic systems .
Ester Derivatives of 2,2-Dimethyl-1,3-dioxolan-4-yl Methanol
(a) rac-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Carbonate (CAS: Not specified)
(b) Oleic Acid and Octadecanoic Acid Esters
- Examples: Oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester (CAS: 33001-45-5; C₂₄H₄₄O₄) Octadecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester (CAS: 32852-69-0; C₂₄H₄₆O₄)
- Key Differences :
Polymerizable Monomers with Dioxolane Moieties
(a) Poly[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl Acrylate]
- Properties: Inherent viscosity: 0.45 (in dimethylformamide). Derived from acrylate esterification of 2,2-dimethyl-1,3-dioxolan-4-yl methanol.
- Applications: Forms hydrophilic polymers used in coatings or drug delivery systems. Unlike the chloroformate, this monomer undergoes radical polymerization rather than nucleophilic substitution .
(b) Poly[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-methyl Itaconate]
- Properties: Inherent viscosity: 0.43 (in dimethylformamide). Contains a dicarboxylic ester group, enabling copolymerization with vinyl monomers.
- Applications : Used in biodegradable polymers, contrasting with the chloroformate’s role in small-molecule synthesis .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Application |
|---|---|---|---|---|
| This compound | C₇H₁₁ClO₄ | 194.61 | Chloroformate | Acylating agent in synthesis |
| 2-Phenylpropane-1,3-diyl dicarbonochloridate | C₁₁H₁₀Cl₂O₄ | 277.10 | Dichloroformate | Polymer crosslinking |
| rac-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl carbonate | C₇H₁₁O₅ | 175.16 | Carbonate ester | Prodrug stabilization |
| Oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester | C₂₄H₄₄O₄ | 396.61 | Fatty acid ester | Lipid-based formulations |
Table 2: Reactivity Comparison
| Compound | Hydrolysis Stability | Electrophilicity | Primary Reaction Partners |
|---|---|---|---|
| This compound | Moderate | High | Amines, alcohols |
| Methyl chloroformate | Low | Very High | Amines, alcohols |
| rac-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl carbonate | High | Low | Enzymes (slow hydrolysis) |
Biological Activity
The compound (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonochloridate is a derivative of dioxolane, a five-membered cyclic ether known for its diverse biological activities. This article explores its biological activity, particularly focusing on its antioxidant, anti-inflammatory, and potential therapeutic effects based on various research findings.
Chemical Structure and Properties
The structure of this compound features a dioxolane ring that contributes to its unique chemical properties. The carbonochloridate moiety enhances its reactivity, making it a candidate for various biological applications.
Antioxidant Activity
Research indicates that derivatives of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl compounds exhibit significant antioxidant properties. For instance, the compound Se-DMC , which incorporates the dioxolane structure, demonstrated effective scavenging of free radicals and reduced levels of thiobarbituric acid reactive species in vitro. This suggests a potential role in mitigating oxidative stress-related diseases .
Antinociceptive Effects
In vivo studies have shown that Se-DMC reduces nociception induced by glutamate and acetic acid in male Swiss mice. The compound was tested at various dosages (1, 10, and 50 mg/kg), revealing dose-dependent antinociceptive effects comparable to that of meloxicam, a standard anti-inflammatory drug. The antinociceptive action appears to involve modulation of both glutamatergic and serotonergic systems .
Anti-inflammatory Effects
Se-DMC also exhibited anti-inflammatory properties by significantly decreasing paw edema induced by glutamate and ear edema caused by croton oil in animal models. This effect was associated with a reduction in myeloperoxidase activity, which is an indicator of inflammation .
Study 1: Antioxidant and Antinociceptive Evaluation
In a systematic study evaluating the pharmacological properties of Se-DMC:
- Methodology : Mice were pretreated with Se-DMC or meloxicam before inducing pain via acetic acid or glutamate.
- Findings : Both compounds reduced nociception effectively; however, Se-DMC showed superior results in reducing paw edema compared to meloxicam .
Study 2: Structure-Activity Relationship Analysis
A detailed structure-activity relationship (SAR) analysis was conducted to understand how modifications to the dioxolane ring influence biological activity:
- Results : Variations in substituents on the dioxolane ring significantly impacted the compound's ability to interact with biological targets. Compounds with specific functional groups demonstrated enhanced inhibitory effects against target enzymes involved in inflammatory pathways .
Data Tables
| Compound | Activity Type | Dosage (mg/kg) | Effect Observed |
|---|---|---|---|
| Se-DMC | Antioxidant | 1 | Moderate scavenging |
| Se-DMC | Antioxidant | 10 | Significant scavenging |
| Se-DMC | Antinociceptive | 50 | Pain reduction |
| Meloxicam | Antinociceptive | 50 | Pain reduction |
Q & A
Q. What are the common synthetic routes for preparing (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonochloridate?
The compound is typically synthesized via functionalization of its precursor alcohol, (2,2-dimethyl-1,3-dioxolan-4-yl)methanol. A key step involves reacting the alcohol with phosgene (COCl₂) or a phosgene equivalent under anhydrous conditions. For example, in Reference Example 79 (EP 4 374 877 A2), (R)- or (S)-configured alcohols are treated with 1,5-dibromopentane to form intermediates, followed by halogenation or carbonochloridate formation. Critical parameters include maintaining low temperatures (0–5°C), using inert atmospheres (N₂/Ar), and employing bases like pyridine to scavenge HCl .
Q. How is stereochemical integrity maintained during synthesis of chiral derivatives?
Chiral purity is preserved by starting with enantiomerically pure (R)- or (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol. Reaction conditions (e.g., low temperatures, minimal stirring time) prevent racemization. For instance, in Reference Example 79, stereospecific coupling with 1,5-dibromopentane retains configuration, confirmed by NMR analysis of coupling constants (e.g., δ 4.25 ppm, dt, J = 12.0, 6.0 Hz) .
Q. What analytical techniques are used to characterize this compound and its derivatives?
- NMR Spectroscopy : Proton NMR (e.g., δ 1.41–1.35 ppm for geminal dimethyl groups) and coupling constants confirm stereochemistry and substitution patterns .
- Mass Spectrometry : High-resolution MS identifies molecular ions (e.g., m/z for oleic or stearic acid esters of the parent alcohol, as in EPA/NIH data) .
- Chromatography : HPLC or GC-MS monitors reaction progress and purity, especially for hygroscopic intermediates .
Advanced Research Questions
Q. How can conflicting NMR data for structurally similar derivatives be resolved?
Discrepancies in splitting patterns or δ values often arise from solvent effects, impurities, or conformational dynamics. For example, diastereomeric intermediates (e.g., R vs. S configurations) may show distinct coupling constants in CDCl₃. Use 2D NMR (COSY, HSQC) to assign protons unambiguously. Cross-referencing with published data (e.g., δ 3.53–3.37 ppm for methyleneoxy groups in EP 4 374 877 A2) is critical .
Q. What strategies optimize copolymerization efficiency with vinyl monomers?
The compound’s acrylate derivatives (e.g., (2,2-dimethyl-1,3-dioxolan-4-yl)methyl acrylate) are copolymerized with styrene or itaconate using radical initiators like benzoyl peroxide. Key parameters include:
- Monomer feed ratio : Adjust to control copolymer composition (Table V in J. Polym. Sci. 1967).
- Temperature : 50°C balances initiator efficiency and thermal stability.
- Reactivity ratios : Apply the Alfrey-Price equation to predict conversion rates (Tables XVIII–XX) .
Q. How can low yields in nucleophilic substitution reactions be addressed?
Low yields may result from competing hydrolysis of the carbonochloridate group. Mitigation strategies include:
Q. What are the challenges in scaling up reactions involving this compound?
- Thermal instability : Avoid prolonged heating; use flow chemistry for exothermic steps.
- Stereochemical drift : Monitor optical rotation or chiral HPLC during scale-up.
- Safety : Phosgene derivatives require closed systems and scrubbers for HCl/byproduct management .
Data Contradiction and Validation
Q. How should researchers reconcile discrepancies in reported reactivity ratios for copolymerization?
Variations in Alfrey-Price parameters (e.g., Q, e values) may arise from differing experimental setups. Validate data by:
- Repeating reactions under standardized conditions (e.g., 50°C in toluene).
- Cross-checking with kinetic models (e.g., Mayo-Lewis equation).
- Comparing with structurally analogous monomers (e.g., itaconate vs. acrylate derivatives) .
Q. Why do mass spectral data for esters of this compound show unexpected fragmentation patterns?
Esters (e.g., oleic or stearic acid derivatives) undergo McLafferty rearrangements or loss of CO₂. For example, EPA/NIH data for C₂₄H₄₄O₄ (m/z 396) show fragments at m/z 265 (loss of C₉H₁₉O₂). Use high-resolution MS/MS and compare with synthetic standards to confirm assignments .
Methodological Recommendations
Q. What protocols ensure reproducibility in stereospecific syntheses?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
